8-Hydroxy-2'-deoxyguanosine-15N5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N5O5 |

|---|---|

Molecular Weight |

288.21 g/mol |

IUPAC Name |

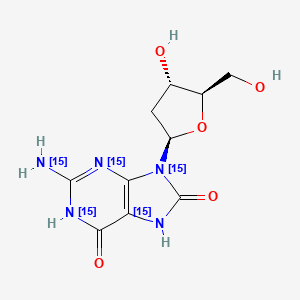

2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione |

InChI |

InChI=1S/C10H13N5O5/c11-9-13-7-6(8(18)14-9)12-10(19)15(7)5-1-3(17)4(2-16)20-5/h3-5,16-17H,1-2H2,(H,12,19)(H3,11,13,14,18)/t3-,4+,5+/m0/s1/i11+1,12+1,13+1,14+1,15+1 |

InChI Key |

HCAJQHYUCKICQH-JPVJISKASA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1[15N]2C3=C(C(=O)[15NH]C(=[15N]3)[15NH2])[15NH]C2=O)CO)O |

Canonical SMILES |

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)NC2=O)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 8-Hydroxy-2'-deoxyguanosine-15N5

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-2'-deoxyguanosine-15N5 (8-OHdG-15N5) is the stable isotope-labeled form of 8-Hydroxy-2'-deoxyguanosine (8-OHdG), a critical and widely studied biomarker for oxidative stress and carcinogenesis.[1] Due to its isotopic labeling, 8-OHdG-15N5 serves as an invaluable internal standard for the accurate quantification of 8-OHdG in biological samples. Its use in analytical techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy allows for precise measurement by correcting for sample loss during preparation and variations in instrument response.[1][2] This technical guide provides a comprehensive overview of 8-OHdG-15N5, including its properties, detailed experimental protocols for its application, and the biological pathways in which its unlabeled analogue, 8-OHdG, is involved.

Core Properties and Quantitative Data

8-OHdG-15N5 is structurally identical to its endogenous counterpart, with the exception of the five nitrogen atoms in the guanine (B1146940) base being replaced with the heavy isotope ¹⁵N. This mass difference allows for its distinction from the native 8-OHdG in mass spectrometry-based analyses, without altering its chemical behavior during sample preparation and chromatographic separation.

Physicochemical and Mass Spectrometry Data

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₃¹⁵N₅O₅ | [3][4] |

| Molecular Weight | 288.21 g/mol | [3][4] |

| Unlabeled CAS Number | 88847-89-6 | [3][4] |

| Labeled CAS Number | 569649-11-2 | [3][4] |

| 8-OHdG Protonated Molecular Ion (MH⁺) | m/z 284.1 | [2][5] |

| 8-OHdG-15N5 Protonated Molecular Ion (MH⁺) | m/z 289.1 | [5] |

| 8-OHdG Quantifier Transition | m/z 284.1 > 168.1 | [5] |

| 8-OHdG Qualifier Transition | m/z 284.1 > 140.1 | [5] |

| 8-OHdG-15N5 Quantifier Transition | m/z 289.1 > 173.1 | [5] |

| 8-OHdG-15N5 Qualifier Transition | m/z 289.1 > 145.1 | [5] |

| Chemical Purity | Typically ≥95% | [3] |

| Isotopic Purity | Typically ≥98% | [3] |

Experimental Protocols

The accurate measurement of 8-OHdG in biological matrices is critical for studies on oxidative stress. The use of 8-OHdG-15N5 as an internal standard is a key component of robust and reliable analytical methods.

Protocol 1: Quantification of 8-OHdG in DNA by LC-MS/MS

This protocol outlines the general steps for the analysis of 8-OHdG in a DNA sample using 8-OHdG-15N5 as an internal standard.

1. DNA Extraction:

-

Isolate DNA from tissues or cells using a method that minimizes artifactual oxidation. Methods based on sodium iodide or those utilizing chaotropic agents like guanidine (B92328) thiocyanate (B1210189) are preferred over phenol-chloroform extraction.[6]

-

It is crucial to include metal chelators, such as deferoxamine (B1203445) (0.1 mM), in all buffers to prevent Fenton-like reactions that can cause artificial oxidation of guanine.[6]

2. DNA Hydrolysis:

-

Quantify the extracted DNA using UV absorbance at 260 nm.

-

To a known amount of DNA (e.g., 10-50 µg), add a precise amount of 8-OHdG-15N5 internal standard.

-

Enzymatically digest the DNA to its constituent nucleosides. A common approach involves a two-step incubation:

-

Remove the enzymes by ultrafiltration.[7]

3. LC-MS/MS Analysis:

-

Chromatography: Separate the nucleosides using a reversed-phase C18 column with a gradient elution, typically using a mobile phase of water and methanol (B129727) or acetonitrile, often with a small amount of formic acid or ammonium (B1175870) acetate.[2][8]

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and monitor the specific mass transitions for both 8-OHdG and 8-OHdG-15N5 using Multiple Reaction Monitoring (MRM).[5][8]

-

Quantification: Create a calibration curve using known concentrations of 8-OHdG standard. The concentration of 8-OHdG in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Biological Signaling Pathways

Formation of 8-Hydroxy-2'-deoxyguanosine

8-OHdG is formed when reactive oxygen species (ROS), such as the hydroxyl radical (•OH), attack the guanine base in DNA.[9] This oxidative damage is a common consequence of both normal metabolic processes and exposure to environmental stressors.

Base Excision Repair (BER) Pathway

The primary mechanism for the removal of 8-OHdG from DNA is the Base Excision Repair (BER) pathway. This multi-step process prevents the accumulation of this mutagenic lesion.

Conclusion

This compound is an essential tool for researchers in the fields of oxidative stress, toxicology, and drug development. Its use as an internal standard ensures the accuracy and reliability of 8-OHdG quantification, a critical biomarker for a host of diseases and a key indicator of cellular damage. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for the effective application and understanding of this important analytical standard.

References

- 1. Base Excision Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs [frontiersin.org]

- 5. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. nwlifescience.com [nwlifescience.com]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. 8-Hydroxy-2’-Deoxyguanosine and Reactive Oxygen Species as Biomarkers of Oxidative Stress in Mental Illnesses: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Hydroxy-2'-deoxyguanosine-15N5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and analytical methodologies related to 8-Hydroxy-2'-deoxyguanosine-15N5 (8-OHdG-15N5). This isotopically labeled nucleoside is a critical tool in the study of oxidative stress and its implications in various pathological conditions.

Core Chemical Properties

This compound is the stable isotope-labeled form of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a major product of oxidative DNA damage. The incorporation of five nitrogen-15 (B135050) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of endogenous 8-OHdG.[1][2]

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₃¹⁵N₅O₅ | [3][4] |

| Molecular Weight | 288.21 g/mol | [3][4] |

| Exact Mass | 288.076 g/mol | [5] |

| Appearance | Colorless to light yellow liquid or solid powder | [5] |

| Purity | Typically ≥95% | [3][6] |

| Solubility | The unlabeled form has limited solubility in water at neutral pH, but dissolves under alkaline conditions.[7] The labeled compound is often supplied as a solution in water.[4] | |

| Storage Conditions | Store in freezer (-20°C) and protect from light.[3] For long-term storage, -80°C is recommended.[8][9][10] | |

| Primary Application | Internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] |

Role in Oxidative Stress and DNA Damage

8-OHdG is a well-established and widely used biomarker for oxidative DNA damage resulting from the attack of reactive oxygen species (ROS) on guanine (B1146940) bases in DNA.[11] This lesion is mutagenic and has been implicated in the pathogenesis of numerous diseases, including cancer.[1][11] The quantification of 8-OHdG in biological samples such as urine and leukocyte DNA provides a measure of systemic oxidative stress.[2][11] 8-OHdG-15N5 is crucial for the accurate and precise measurement of these low-level endogenous compounds.

Experimental Protocols

The primary application of 8-OHdG-15N5 is as an internal standard in isotope dilution mass spectrometry to account for sample loss during preparation and for variations in instrument response.

General Workflow for 8-OHdG Analysis using 8-OHdG-15N5

Detailed Methodologies

1. Sample Preparation for Urinary 8-OHdG Analysis

This protocol is a composite based on common practices described in the literature.[12][13]

-

Sample Collection and Storage: Urine samples should be stored at -20°C or preferably -80°C prior to analysis.[9][12]

-

Internal Standard Spiking: Thaw urine samples at room temperature and homogenize. To a defined volume of urine (e.g., 0.5-1.0 mL), add a known amount of 8-OHdG-15N5 internal standard.[12][13]

-

Protein Precipitation/Extraction: Add a protein precipitating agent like acetonitrile (B52724) (often with 0.1% formic acid) to the urine sample.[12] Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Purification: The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE) to remove interfering matrix components.[8]

-

Final Preparation: Filter the supernatant through a 0.45 µm filter before transferring to an autosampler vial for LC-MS/MS analysis.[12]

2. Sample Preparation for DNA 8-OHdG Analysis

This protocol involves the additional step of DNA hydrolysis.[2][14]

-

DNA Extraction: Isolate DNA from cells or tissues using standard protocols.

-

Internal Standard Spiking: Add a known amount of 8-OHdG-15N5 to the purified DNA sample.

-

Enzymatic Hydrolysis: Digest the DNA to its constituent nucleosides using a cocktail of enzymes such as DNase I, phosphodiesterases, and alkaline phosphatase.[14] This enzymatic digestion is crucial to release the 8-OHdG from the DNA backbone.

-

Deproteinization: After digestion, precipitate the enzymes by adding a solvent like cold ethanol. Centrifuge to pellet the proteins.

-

Supernatant Processing: Transfer the supernatant containing the nucleosides to a new tube and dry it under vacuum.

-

Reconstitution: Reconstitute the dried sample in a suitable solvent (e.g., water or mobile phase) for LC-MS/MS analysis.[14]

3. LC-MS/MS Instrumentation and Parameters

The following are typical parameters for the analysis of 8-OHdG and its 15N5-labeled internal standard.

-

Chromatography:

-

Column: A reversed-phase C18 column or a HILIC column is commonly used.[2][12]

-

Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid or 1 mM ammonium (B1175870) fluoride) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[12]

-

-

Mass Spectrometry:

-

Ionization: Positive electrospray ionization (ESI) is generally used.[12][15]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for its high selectivity and sensitivity.[2][15][16]

-

MRM Transitions:

-

8-OHdG: The precursor ion [M+H]⁺ at m/z 284 is monitored, with a common product ion being the 8-hydroxyguanine (B145757) base at m/z 168.[16]

-

8-OHdG-15N5: The precursor ion [M+H]⁺ at m/z 289 is monitored, with the corresponding product ion at m/z 173.[16]

-

-

The quantification is achieved by calculating the ratio of the peak area of the endogenous 8-OHdG to the peak area of the 8-OHdG-15N5 internal standard and comparing this to a calibration curve.[15]

Conclusion

This compound is an indispensable tool for researchers in the fields of oxidative stress, toxicology, and drug development. Its chemical and physical properties are tailored for its use as an internal standard, enabling the accurate and reliable quantification of the oxidative damage biomarker 8-OHdG. The methodologies outlined in this guide provide a framework for the successful application of 8-OHdG-15N5 in laboratory settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Detection of 8-hydroxydeoxyguanosine (8-OHdG) as a biomarker of oxidative damage in peripheral leukocyte DNA by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 8-Hydroxy-2â²-deoxyguanosine (¹âµNâ , 98%) 95% CP - Cambridge Isotope Laboratories, NLM-6715-0.1MG [isotope.com]

- 4. 8-Hydroxy-2â²-deoxyguanosine (¹âµNâ , 98%) (CP 95%) 25 µg/mL in water - Cambridge Isotope Laboratories, NLM-6715-1.2 [isotope.com]

- 5. This compound | Endogenous Metabolite | 569649-11-2 | Invivochem [invivochem.com]

- 6. 8-HYDROXY-2'-DEOXYGUANOSINE (15N5, 98%) 95% CHEMICAL PURITY | 569649-11-2 [chemicalbook.com]

- 7. biolog.de [biolog.de]

- 8. Rapid measurement of 8-oxo-7,8-dihydro-2′-deoxyguanosine in human biological matrices using ultra-high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The stability of the oxidative stress marker, urinary 8-hydroxy-2'- deoxyguanosine (8-OHdG), when stored at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The stability of the oxidative stress marker, urinary 8-hydroxy-2'- deoxyguanosine (8-OHdG), when stored - Biospecimen Research Database [brd.nci.nih.gov]

- 11. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 13. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. An improved liquid chromatography/tandem mass spectrometry method for the determination of 8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA samples using immunoaffinity column purification - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principles and Application of 15N5-Labeled Internal Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles, experimental protocols, and data analysis techniques associated with the use of 15N5-labeled internal standards in quantitative mass spectrometry. These standards are pivotal in enhancing the accuracy, precision, and robustness of bioanalytical methods, particularly in the fields of metabolic research and drug development.

Core Principles of Isotope Dilution Mass Spectrometry with 15N5-Labeled Internal Standards

Isotope Dilution Mass Spectrometry (ID-MS) is a gold-standard analytical technique for quantitative analysis. It relies on the addition of a known amount of an isotopically labeled version of the analyte of interest, known as a stable isotope-labeled internal standard (SIL-IS), to the sample.[1][2] The core principle is that the SIL-IS, being chemically identical to the analyte, will behave identically during sample preparation, chromatography, and ionization in the mass spectrometer.[2][3] This co-behavior allows the SIL-IS to compensate for variations that can occur at various stages of the analytical workflow, such as extraction losses, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[1][2][3]

The quantification is not based on the absolute signal intensity of the analyte, but rather on the ratio of the signal intensity of the analyte to that of the known concentration of the SIL-IS.[1] This ratiometric measurement significantly improves the accuracy and precision of the results.

The Rationale for 15N5 Labeling

The "15N5" designation signifies that all five nitrogen atoms within a molecule, typically a purine (B94841) or pyrimidine (B1678525) base like adenosine (B11128) or guanine, have been replaced with the heavy isotope of nitrogen, ¹⁵N.[4] The primary rationale for this extensive labeling is to induce a significant mass shift between the analyte and the internal standard. This large mass difference (5 Daltons in this case) is highly advantageous in mass spectrometry as it prevents isotopic overlap between the analyte and the SIL-IS, ensuring a clear and unambiguous signal for each.[5]

Furthermore, ¹⁵N is a stable, non-radioactive isotope, making it safe to handle in a standard laboratory setting.[6] Unlike deuterium (B1214612) (²H) labeling, which can sometimes exhibit different chromatographic behavior (isotope effect) and is susceptible to hydrogen-deuterium exchange, ¹⁵N labels are chemically stable and do not alter the chromatographic properties of the molecule, ensuring true co-elution with the analyte.[5][7]

Experimental Workflow and Protocols

The successful implementation of 15N5-labeled internal standards in a quantitative assay involves a systematic workflow from sample preparation to data analysis.

Detailed Experimental Protocol: Quantification of Adenosine in Human Plasma

This protocol provides a step-by-step method for the quantification of adenosine in human plasma using ¹³C₁₀,¹⁵N₅-adenosine as an internal standard, adapted from a published method.[8]

Materials:

-

Human plasma samples

-

Adenosine standard

-

¹³C₁₀,¹⁵N₅-Adenosine internal standard (IS)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Microcentrifuge tubes

-

LC-MS/MS system

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of adenosine in water.

-

Prepare a 1 mg/mL stock solution of ¹³C₁₀,¹⁵N₅-adenosine (IS) in water.

-

From the stock solutions, prepare a series of working standard solutions of adenosine for the calibration curve by serial dilution in water.

-

Prepare a working solution of the IS at a constant concentration (e.g., 100 ng/mL) in water.

-

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the IS working solution. Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

(Optional but recommended for cleaner samples) Perform Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and IS with 1 mL of methanol.

-

-

Evaporate the supernatant/eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient to separate adenosine from matrix components (e.g., 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1.5 min).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) transitions:

-

Adenosine: e.g., m/z 268.1 → 136.1

-

¹³C₁₀,¹⁵N₅-Adenosine (IS): e.g., m/z 283.1 → 141.1 (Note: exact m/z will depend on the specific labeling)

-

-

Optimize cone voltage and collision energy for each transition.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the adenosine standards.

-

Determine the concentration of adenosine in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Quantitative Data Presentation

The use of 15N5-labeled internal standards enables the generation of highly precise and accurate quantitative data. The following tables summarize typical validation parameters and results from bioanalytical methods employing these standards.

Table 1: Linearity and Sensitivity of Adenosine Quantification in Human Blood [8]

| Analyte | Internal Standard | Calibration Range (µg/mL) | R² | LLOQ (µg/mL) |

| Adenosine | ¹³C₁₀,¹⁵N₅-Adenosine | 0.005 - 10 | >0.99 | 0.005 |

| Inosine | ¹³C₁₀,¹⁵N₅-Adenosine | 0.0005 - 10 | >0.99 | 0.0005 |

| Hypoxanthine | ¹³C₁₀,¹⁵N₅-Adenosine | 0.0005 - 10 | >0.99 | 0.0005 |

| Xanthine | ¹³C₁₀,¹⁵N₅-Adenosine | 0.0005 - 10 | >0.99 | 0.0005 |

Table 2: Accuracy and Precision for a Bioanalytical Method Using a Stable Isotope Labeled Internal Standard [9]

| Analyte Concentration | Nominal Concentration (ng/mL) | Intra-run Precision (%CV) | Inter-run Precision (%CV) | Intra-run Accuracy (% Bias) | Inter-run Accuracy (% Bias) |

| LLOQ | 1 | ≤ 20% | ≤ 20% | ± 20% | ± 20% |

| Low QC | 3 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |

| Medium QC | 50 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |

| High QC | 150 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |

Application in Metabolic Pathway Analysis

Beyond their use as internal standards for quantification, 15N-labeled compounds are invaluable tracers for elucidating metabolic pathways.[10][11] By introducing a 15N-labeled substrate into a biological system, researchers can track the incorporation of the heavy isotope into downstream metabolites, providing insights into metabolic fluxes and pathway activities.[11][12]

For example, 15N5-labeled adenosine or guanosine (B1672433) can be used to trace the purine salvage pathway.

Troubleshooting and Best Practices

While 15N5-labeled internal standards are robust, potential issues can arise. A systematic approach to troubleshooting is essential for maintaining data quality.

Table 3: Common Issues and Troubleshooting Strategies

| Issue | Potential Cause | Troubleshooting Steps |

| Low or no IS signal | - Degradation of the IS stock solution. - Incorrect spiking volume or concentration. - Poor extraction recovery. - Instrument sensitivity issues. | - Prepare fresh IS working solutions. - Verify pipettes and dilution schemes. - Optimize the extraction method. - Tune the mass spectrometer and check for source contamination. |

| High IS variability | - Inconsistent sample preparation. - Matrix effects varying between samples. - Instrument instability. | - Ensure consistent timing and technique for each sample preparation step. - Evaluate different extraction methods to minimize matrix effects. - Monitor instrument performance with system suitability tests. |

| Analyte-IS ratio variability | - Co-eluting interferences affecting the analyte or IS differently. - Non-linear detector response. | - Improve chromatographic separation to resolve interferences. - Dilute samples to fall within the linear range of the detector. |

| Cross-contribution | - Isotopic impurity in the IS (containing some unlabeled analyte). - In-source fragmentation of the analyte to a fragment ion with the same m/z as the IS. | - Use an IS with high isotopic purity. - Optimize MS/MS parameters to minimize in-source fragmentation. |

Conclusion

15N5-labeled internal standards are indispensable tools for accurate and precise quantification in mass spectrometry. Their chemical identity to the analyte of interest, coupled with a significant and stable mass shift, allows for effective compensation of analytical variability, particularly matrix effects. A thorough understanding of the principles of isotope dilution, meticulous execution of experimental protocols, and a systematic approach to data analysis and troubleshooting are paramount for leveraging the full potential of these powerful analytical reagents in research, clinical diagnostics, and drug development.

References

- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]

- 2. waters.com [waters.com]

- 3. scispace.com [scispace.com]

- 4. caymanchem.com [caymanchem.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 12. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux | Molecular Systems Biology [link.springer.com]

The Role of 8-OHdG as a Premier Biomarker of Oxidative DNA Damage: A Technical Guide

Executive Summary: 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), an oxidized derivative of deoxyguanosine, has emerged as a critical and widely utilized biomarker for assessing oxidative stress and the resulting DNA damage.[1][2][3] Its formation is a direct consequence of reactive oxygen species (ROS) attacking DNA, and its subsequent repair and excretion allow for non-invasive quantification in biological fluids like urine.[4] Elevated levels of 8-OHdG are strongly associated with the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, cardiovascular diseases, and diabetes.[2][5][6] This guide provides a comprehensive overview of the biology of 8-OHdG, detailed protocols for its quantification, its application in clinical research and drug development, and a summary of key quantitative data.

The Biology of 8-hydroxy-2'-deoxyguanosine (8-OHdG)

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates.[4] ROS, such as the hydroxyl radical (•OH), can cause extensive damage to cellular macromolecules, with DNA being a particularly critical target.[7]

Formation of 8-OHdG

Among the four DNA bases, guanine (B1146940) is the most susceptible to oxidation due to its low redox potential.[8] The interaction of ROS, specifically the hydroxyl radical, with the C8 position of the guanine base in DNA leads to the formation of the 8-OHdG adduct.[3][4] This lesion is one of the most predominant forms of oxidative DNA damage found in both nuclear and mitochondrial DNA.[1][3]

Caption: Formation of the 8-OHdG lesion from a guanine base via ROS attack.

Mutagenic Potential and DNA Repair

The presence of 8-OHdG in DNA is mutagenic. During DNA replication, it can cause mispairing with adenine, leading to G:C to T:A transversion mutations if left unrepaired.[8][9] Such mutations in critical genes, like oncogenes and tumor suppressor genes, can contribute to carcinogenesis.[8]

To counteract this, cells employ the Base Excision Repair (BER) pathway.[5] The process is initiated by the enzyme 8-oxoguanine DNA glycosylase-1 (OGG1), which recognizes and excises the 8-OHdG base, leaving an apurinic/apyrimidinic (AP) site.[5] This site is then processed by other enzymes to restore the original DNA sequence. The excised 8-OHdG is released into the bloodstream and eventually excreted in the urine, allowing for its use as a systemic biomarker.[10]

Caption: The Base Excision Repair (BER) pathway for 8-OHdG lesions in DNA.

Quantification of 8-OHdG

8-OHdG can be measured in various biological samples, including urine, plasma, serum, and tissue DNA isolates.[2][11] Urinary 8-OHdG is particularly popular for human studies as it reflects whole-body oxidative stress and can be collected non-invasively.[4][12] Several analytical methods are available, each with distinct advantages and limitations.

Comparison of Analytical Methods

| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunohistochemistry (IHC) |

| Principle | Competitive immunoassay using a specific antibody.[11][13] | Chromatographic separation followed by mass-based detection and quantification.[1][14] | In-situ detection in tissue sections using a labeled antibody.[15][16] |

| Sample Types | Urine, serum, plasma, cell lysates.[11][12] | Urine, plasma, digested DNA.[5][14] | Formalin-fixed, paraffin-embedded tissues.[15] |

| Quantification | Quantitative. | Highly quantitative and specific.[14] | Semi-quantitative (e.g., scoring intensity) or quantitative (image analysis).[16][17] |

| Advantages | High throughput, relatively low cost, commercially available kits.[18] | Gold standard; high sensitivity and specificity; avoids antibody cross-reactivity issues.[14][19] | Provides spatial information; visualizes damage within specific cell types and tissues.[16] |

| Disadvantages | Potential for antibody cross-reactivity with similar structures. | Requires expensive equipment and specialized expertise; lower throughput.[14] | Less precise quantification; subject to fixation and antigen retrieval artifacts.[15] |

Experimental Protocols

Protocol: 8-OHdG Competitive ELISA

This protocol is a generalized summary based on commercially available kits.[11][12][13][20]

-

Preparation : Bring all reagents, standards, and samples to room temperature. Prepare 1X Wash Buffer from concentrate.

-

Standard Curve : Prepare a serial dilution of the 8-OHdG standard to create a standard curve (e.g., 0.5 to 200 ng/mL).[13]

-

Sample Addition : Add 50 µL of standards or samples to the appropriate wells of the 8-OHdG pre-coated microplate.[20]

-

Primary Antibody : Add 50 µL of the primary anti-8-OHdG monoclonal antibody to each well (except the blank).[11]

-

Incubation (Competitive Binding) : Cover the plate and incubate. Incubation times and temperatures vary by kit (e.g., 1 hour at 37°C or overnight at 4°C).[11][20] During this step, free 8-OHdG in the sample competes with the 8-OHdG coated on the plate for antibody binding.

-

Washing : Aspirate the contents and wash the wells 3-5 times with 1X Wash Buffer to remove unbound antibody and sample components.[20]

-

Secondary Antibody : Add 100 µL of HRP-conjugated secondary antibody to each well. Cover and incubate (e.g., 1 hour at 37°C).[13]

-

Washing : Repeat the wash step to remove unbound secondary antibody.

-

Substrate Addition : Add 100 µL of TMB substrate solution. Incubate in the dark (e.g., 15-30 minutes) until a blue color develops.[12]

-

Stop Reaction : Add 100 µL of Stop Solution to each well, changing the color from blue to yellow.[12]

-

Read Plate : Measure the absorbance at 450 nm. The optical density is inversely proportional to the 8-OHdG concentration.

-

Analysis : Calculate the 8-OHdG concentration in samples by interpolating from the standard curve.[13]

Caption: General experimental workflow for a competitive 8-OHdG ELISA.

Protocol: 8-OHdG by LC-MS/MS

This protocol is a generalized summary for urinary 8-OHdG analysis.[14][21][22][23]

-

Sample Preparation :

-

Thaw urine samples and vortex.

-

Spike samples with a known concentration of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]8-OHdG).[14] This is crucial for accurate quantification.

-

Perform Solid Phase Extraction (SPE) to clean up the sample and concentrate the analyte. An Oasis HLB or C18 cartridge is commonly used.[14][23]

-

Elute the analyte from the SPE cartridge and evaporate to dryness under nitrogen.

-

Reconstitute the sample in the mobile phase for injection.

-

-

Chromatographic Separation :

-

Mass Spectrometric Detection :

-

The column eluent is directed into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically run in positive ion mode.[14][22]

-

The instrument is operated in Multiple Reaction Monitoring (MRM) mode. This highly selective technique monitors a specific precursor-to-product ion transition for the analyte and the internal standard.

-

For 8-OHdG, the transition is typically m/z 284 → 168.[14]

-

For the [¹⁵N₅]8-OHdG internal standard, the transition is m/z 289 → 173.[14]

-

-

Data Analysis :

-

A calibration curve is generated using standards of known concentration.

-

The concentration of 8-OHdG in the sample is determined by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

-

Caption: General experimental workflow for 8-OHdG analysis by LC-MS/MS.

Protocol: 8-OHdG by Immunohistochemistry (IHC)

This protocol is a generalized summary for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.[15][24]

-

Deparaffinization and Rehydration :

-

Deparaffinize tissue slides with xylene.

-

Rehydrate through a graded series of ethanol (B145695) to distilled water.

-

-

Antigen Retrieval :

-

This step is often required for formalin-fixed tissues to unmask the antigen.

-

Heat-induced epitope retrieval (HIER) is common, using a citrate (B86180) buffer (pH 6.0) in a microwave or pressure cooker.[15]

-

-

Blocking :

-

Block endogenous peroxidase activity with a hydrogen peroxide solution.

-

Block non-specific binding sites using a blocking serum (e.g., normal serum from the species the secondary antibody was raised in).[15]

-

-

Primary Antibody Incubation :

-

Secondary Antibody Incubation :

-

Wash slides with buffer (e.g., PBS or TBS).

-

Apply a biotinylated secondary antibody (e.g., goat anti-mouse IgG).[15]

-

Incubate for 40-60 minutes at room temperature.

-

-

Detection :

-

Wash slides.

-

Apply an avidin-biotin-enzyme complex (ABC), such as streptavidin-HRP.[15]

-

Incubate for 30-40 minutes at room temperature.

-

-

Chromogen Substrate :

-

Wash slides.

-

Apply a chromogen substrate like DAB (3,3'-Diaminobenzidine) or BCIP/NBT, which produces a colored precipitate at the site of the enzyme.[15]

-

-

Counterstaining, Dehydration, and Mounting :

-

Lightly counterstain the nuclei with hematoxylin (B73222) to provide tissue context.

-

Dehydrate the slides through a graded series of ethanol and clear with xylene.

-

Coverslip the slides using a permanent mounting medium.

-

-

Analysis :

-

Examine under a microscope. Positive staining (e.g., brown for DAB) indicates the presence of 8-OHdG.

-

Quantify using a labeling index (% of positive cells) or an H-score (staining intensity x percentage of positive cells).[24]

-

Caption: General experimental workflow for Immunohistochemical (IHC) detection of 8-OHdG.

Clinical and Research Applications

8-OHdG in Disease and Health

Elevated 8-OHdG levels are a hallmark of increased oxidative stress and have been documented in a wide range of pathological conditions. It is widely used as a risk factor for many diseases, including cancer.[1]

| Condition/Population | Sample Type | Finding | Reference(s) |

| Healthy Adults | Urine | Pooled geometric mean of 3.9 ng/mg creatinine (B1669602) (for BMI ≤ 25, measured by chemical methods). | [4] |

| Smokers | Urine | Significantly higher 8-OHdG concentrations compared to non-smokers. | [4][22] |

| Breast Cancer | Urine | Significantly higher levels in patients compared to healthy controls. | [2] |

| Colorectal Cancer | Tissue / Urine | Increased levels observed in patients. Low 8-OHdG expression in tumors was paradoxically associated with a poorer prognosis in one study. | [25][26] |

| Cardiovascular Disease | Urine | Higher 8-OHdG levels detected in patients with coronary artery disease. | [5] |

| Diabetes Mellitus | Urine / Serum | Elevated levels are observed and correlate with poor glycemic control (HbA1c). May be an early marker for disease risk. | [27][28] |

| Neurodegenerative Disorders | Blood / Urine | Suggested as a potential blood biomarker for Alzheimer's disease. | [5] |

| Overactive Bladder | Urine | Significantly higher levels (66.03±16.49 nmol/L) compared to controls (9.22±5.75 nmol/L). | [10] |

| Occupational Exposure | Urine | Used to assess DNA damage from agents like heavy metals, asbestos, and nanomaterials. | [1][6][18] |

Role in Drug Development

In the field of drug development and toxicology, 8-OHdG serves as a valuable safety and efficacy biomarker.

-

Toxicology Screening : It can be used to assess whether a new drug candidate induces oxidative stress, providing an early warning of potential toxicity.

-

Evaluating Antioxidant Therapies : For drugs designed to reduce oxidative stress, a decrease in 8-OHdG levels can serve as a pharmacodynamic biomarker, providing evidence of the drug's mechanism of action and efficacy.

-

Oncology : In cancer therapy, measuring 8-OHdG can help understand the oxidative damage induced by chemotherapy or radiotherapy and may be used to monitor treatment response or resistance.[25]

Challenges and Future Directions

Despite its widespread use, challenges remain. A key issue is the need for standardization of analytical methods to reduce inter-laboratory variability, a goal pursued by bodies like the European Standards Committee on Oxidative DNA Damage.[1][3] Artifactual oxidation of guanine during sample preparation, particularly for GC-MS and DNA isolation, can lead to falsely elevated results, though this can be prevented with careful procedures.[19]

Future research will likely focus on validating 8-OHdG in large clinical cohorts for specific diseases, potentially leading to its use in precision medicine for patient stratification or as a surrogate endpoint in clinical trials.[8]

Conclusion

8-hydroxy-2'-deoxyguanosine is a robust, reliable, and highly significant biomarker of oxidative DNA damage. Its formation via ROS-mediated oxidation of guanine and its subsequent repair and excretion provide a direct link between oxidative stress and genomic instability. With well-established and sensitive analytical methods available for its quantification in various biological matrices, 8-OHdG is an indispensable tool for researchers, clinicians, and drug developers seeking to understand, diagnose, and treat conditions rooted in oxidative stress.

References

- 1. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 8-Hydroxy-2-deoxyguanosine | Rupa Health [rupahealth.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Detection of 8-OHdG as a diagnostic biomarker - Korkmaz - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 6. 8-Hydroxy-Deoxyguanosine (8-OHdG) - Preventive Tests | Diagnostiki Athinon [athenslab.gr]

- 7. Reactive oxygen species - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. 8-Oxo-2'-deoxyguanosine - Wikipedia [en.wikipedia.org]

- 10. Measuring urinary 8-hydroxy-2′-deoxyguanosine and malondialdehyde levels in women with overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nwlifescience.com [nwlifescience.com]

- 12. agrisera.com [agrisera.com]

- 13. genox.com [genox.com]

- 14. ntrs.nasa.gov [ntrs.nasa.gov]

- 15. Immunohistochemical detection of 8-OHdG / 8-oxo-dG: JaICA's OXIDATIVE STRESS PROTOCOLS [jaica.com]

- 16. Immunohistochemical expression of 8-oxo-7,8-dihydro-2′-deoxyguanosine in cytoplasm of tumour and adjacent normal mucosa cells in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cloud-clone.com [cloud-clone.com]

- 21. tjoddergisi.org [tjoddergisi.org]

- 22. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 23. Rapid Liquid Chromatography—Tandem Mass Spectrometry Analysis of Two Urinary Oxidative Stress Biomarkers: 8-oxodG and 8-isoprostane - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Immunohistochemical detection of 8-hydroxydeoxyguanosine, a marker of oxidative DNA damage, in human chronic cholecystitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Significance of 8-OHdG Expression as a Predictor of Survival in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) from Reactive Oxygen Species

This guide provides a comprehensive overview of the mechanisms, detection, and biological significance of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a critical biomarker of oxidative DNA damage.

Introduction: The Significance of 8-OHdG

8-hydroxy-2'-deoxyguanosine (8-OHdG), also known as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), is one of the most abundant and widely studied oxidative lesions in DNA.[1][2] It is formed when reactive oxygen species (ROS) attack the guanine (B1146940) base. Due to its mutagenic potential and its role in the initiation and promotion of carcinogenesis, 8-OHdG has become a pivotal biomarker for assessing oxidative stress and DNA damage.[1][2][3] Elevated levels of 8-OHdG are associated with a range of pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disorders.[4][5] The measurement of 8-OHdG in biological samples such as urine, blood, and tissues is a key tool for evaluating oxidative stress in response to environmental exposures, lifestyle factors, and disease progression.[1][2][4]

Core Mechanisms of 8-OHdG Formation

The formation of 8-OHdG is a direct consequence of DNA's interaction with highly reactive oxygen species. Guanine is the most susceptible of the four DNA bases to oxidation due to its low redox potential.[3][6] The primary mechanism involves the addition of a hydroxyl group to the C8 position of the guanine ring.

The Role of Specific Reactive Oxygen Species (ROS)

While various ROS are generated during normal cellular metabolism and in response to external stressors, their capacity to form 8-OHdG differs significantly.

-

Hydroxyl Radical (•OH): The hydroxyl radical is the most potent ROS and a major contributor to 8-OHdG formation.[7][8] It reacts with guanine via an addition reaction to form a C8-OH-adduct radical.[9][10] Subsequent one-electron oxidation yields the stable 8-OHdG product.[9][10] The primary source of hydroxyl radicals in vivo is the Fenton reaction , where hydrogen peroxide (H₂O₂) reacts with transition metal ions, particularly ferrous iron (Fe²⁺) or cuprous copper (Cu⁺).[7][8][11]

-

Singlet Oxygen (¹O₂): Singlet oxygen is another reactive species capable of inducing 8-OHdG formation, often through a mechanism distinct from that of hydroxyl radicals.[12][13] Studies have shown that ¹O₂ can directly attack guanine, contributing to the overall oxidative damage burden.[12][13] This pathway is particularly relevant in the context of photosensitization and certain enzymatic reactions, such as those involving horseradish peroxidase and H₂O₂.[12]

-

Superoxide (B77818) (O₂•⁻) and Hydrogen Peroxide (H₂O₂): These species are generally considered precursors to the more aggressive hydroxyl radical rather than direct agents of 8-OHdG formation.[14] Superoxide dismutase (SOD) enzymes convert superoxide into hydrogen peroxide.[11][15] H₂O₂ can then participate in the Fenton reaction to generate •OH.[11][16] Superoxide can also contribute indirectly by damaging iron-sulfur clusters in proteins, which increases the pool of "free" iron available for the Fenton reaction.[17]

Caption: Primary pathways of 8-OHdG formation from reactive oxygen species.

Biological Consequences and Cellular Repair

The presence of 8-OHdG in DNA is highly mutagenic. During DNA replication, its keto tautomer (8-oxodG) preferentially mispairs with adenine (B156593) instead of cytosine, leading to G:C to T:A transversion mutations if left unrepaired.[3][14]

To counteract this, cells have evolved a sophisticated Base Excision Repair (BER) pathway.[3][5] The process is initiated by the enzyme 8-oxoguanine DNA glycosylase-1 (OGG1) , which recognizes and excises the damaged 8-oxoguanine base.[5][18] Subsequent enzymes in the BER pathway process the resulting abasic site to restore the correct DNA sequence.

Interestingly, the BER pathway does more than just repair DNA. Recent evidence shows that the OGG1 protein, after excising the 8-oxoG base, can bind to it and activate Ras signaling pathways, linking DNA damage repair directly to cellular signaling cascades.[18]

Caption: The Base Excision Repair (BER) pathway for 8-OHdG and its link to cell signaling.

Experimental Protocols for 8-OHdG Quantification

Accurate measurement of 8-OHdG is crucial for its use as a biomarker. Several analytical techniques are widely used, each with distinct advantages and limitations.[1][19]

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

This method is considered a gold standard for its sensitivity and specificity.[1][20]

Methodology:

-

DNA Isolation: Extract high-purity DNA from the biological sample (tissue, cells, etc.) using standard protocols involving proteinase K and RNase treatment, followed by solvent extractions and alcohol precipitation.[21] Purity is critical, as contaminants can interfere with ECD detection.[21]

-

Enzymatic Hydrolysis: Digest the purified DNA into its constituent deoxyribonucleosides. A common two-step enzyme cocktail includes:

-

Nuclease P1 to hydrolyze single-stranded nucleic acids.

-

Bacterial alkaline phosphatase to dephosphorylate the resulting nucleotide monophosphates.[21]

-

-

HPLC Separation: Inject the hydrolysate into an HPLC system equipped with a C18 reverse-phase column. An isocratic mobile phase (e.g., sodium acetate (B1210297) buffer with methanol) is used to separate 8-OHdG from the four unmodified deoxyribonucleosides.

-

Electrochemical Detection (ECD): Use a dual-electrode electrochemical detector. The first electrode is set at a low potential (e.g., 0.1 V) to oxidize interfering compounds, while the second, analytical electrode is set at a higher potential (e.g., 0.6 V) to specifically oxidize and detect 8-OHdG.[21] The resulting current is proportional to the amount of 8-OHdG.

-

Quantification: Calculate the concentration of 8-OHdG relative to the amount of unmodified deoxyguanosine (dG), which is measured simultaneously by a UV detector. Results are typically expressed as the number of 8-OHdG lesions per 10⁵ or 10⁶ dG bases.[22]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers unparalleled specificity and sensitivity, making it the preferred method for many applications, especially for complex matrices like urine.[1][23][24]

Methodology:

-

Sample Preparation:

-

For DNA: Follow the DNA isolation and enzymatic hydrolysis steps described for HPLC-ECD.

-

For Urine: Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.[25]

-

-

Internal Standard: Add a stable isotope-labeled internal standard (e.g., ¹⁵N₅-8-OHdG) to the sample prior to processing.[23][24] This allows for precise quantification by correcting for sample loss during preparation and variations in instrument response.

-

LC Separation: Use an HPLC or UPLC system, often with a HILIC or C18 column, to separate 8-OHdG from other sample components.[23]

-

MS/MS Detection:

-

The eluent is directed to a mass spectrometer, typically with an electrospray ionization (ESI) source operating in positive ion mode.[23]

-

Operate the tandem mass spectrometer (e.g., a triple quadrupole) in Multiple Reaction Monitoring (MRM) mode.[23][25] This involves selecting the specific precursor ion for 8-OHdG (m/z 284) and monitoring for a characteristic product ion (m/z 168) after collision-induced dissociation.[25] A separate transition is monitored for the internal standard.

-

-

Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the exact concentration against a calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA kits are commercially available and offer a high-throughput, cost-effective method for 8-OHdG measurement, though they may have limitations in specificity compared to chromatographic methods.[19][26]

Methodology:

-

Sample Preparation: Isolate and hydrolyze DNA as described previously. For urinary 8-OHdG, samples may be used directly or after dilution.

-

Assay Procedure:

-

The assay typically uses a competitive format where 8-OHdG in the sample competes with a known amount of 8-OHdG coated on the microplate wells for binding to a specific monoclonal antibody.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate that produces a colorimetric signal.

-

The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.

-

-

Quantification: Measure the absorbance using a microplate reader and determine the concentration based on a standard curve run in the same assay.

Caption: Generalized experimental workflow for 8-OHdG analysis by LC-MS/MS.

Quantitative Data Summary

The following tables summarize key quantitative data related to 8-OHdG formation and detection.

Table 1: Comparison of Analytical Methods for 8-OHdG Quantification

| Method | Typical Sample Type | Limit of Detection (LOD) | Advantages | Disadvantages |

| HPLC-ECD | DNA from tissues/cells, Urine | ~20 fmol[21] | High sensitivity, well-established, reliable. | Requires high-purity DNA, susceptible to electrochemical interference.[21][22] |

| LC-MS/MS | DNA, Urine, Plasma | Femtomolar range | Highest specificity and sensitivity, use of internal standards for accuracy.[19][24] | High instrument cost, requires specialized expertise.[19] |

| ELISA | DNA, Urine, Serum | ~0.5 ng/mL | High throughput, cost-effective, commercially available kits.[19][26] | Potential for antibody cross-reactivity, lower specificity than MS-based methods.[27] |

Table 2: 8-OHdG Yield from In Vitro Fenton Reactions with Different Transition Metals

Data from experiments exposing salmon sperm DNA to 50 mM H₂O₂ and various metal ions.

| Metal Ion | Concentration | 8-OHdG Yield (lesions per 10⁶ nucleotides) | Reference |

| Chromium(III) | 25 µM - 1 mM | Up to 19,400 | [28] |

| Iron(II) | 25 µM - 1 mM | Up to 13,600 | [28] |

| Vanadium(III) | 25 µM - 1 mM | Up to 5,800 | [28] |

| Copper(II) | 25 µM - 1 mM | Up to 5,200 | [28] |

| Chromium(VI) | 25 µM - 1 mM | ~3,600 | [28] |

Table 3: Representative Urinary 8-OHdG Levels in Healthy Adults

Values can vary significantly based on population, lifestyle, and analytical method. Creatinine normalization is standard practice to account for variations in urine dilution.

| Population | Measurement Method | Geometric Mean Value (Creatinine Normalized) | Reference |

| Healthy Adults (BMI ≤ 25) | Chemical Methods (LC-MS/MS, HPLC-ECD) | 3.9 ng/mg creatinine | [29] |

| Smokers | Chemical Methods | Significantly higher than non-smokers | [4][29] |

| Non-Smokers | Chemical Methods | Lower than smokers | [4][29] |

Conclusion

The formation of 8-OHdG is a key event in oxidative DNA damage, primarily driven by the highly reactive hydroxyl radical generated via the Fenton reaction. Its established role as a pro-mutagenic lesion makes it an invaluable biomarker for assessing oxidative stress in a multitude of research and clinical contexts. The choice of analytical method—ranging from the high-throughput capability of ELISA to the superior accuracy of LC-MS/MS—is critical and should be tailored to the specific requirements of the study. A thorough understanding of the mechanisms of 8-OHdG formation and the protocols for its detection is essential for professionals in biomedical research and drug development aiming to investigate the roles of oxidative stress in health and disease.

References

- 1. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Urinary 8-OHdG as a Biomarker for Oxidative Stress: A Systematic Literature Review and Meta-Analysis [mdpi.com]

- 5. cdn.amegroups.cn [cdn.amegroups.cn]

- 6. mdpi.com [mdpi.com]

- 7. brieflands.com [brieflands.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Hydrogen peroxide - Wikipedia [en.wikipedia.org]

- 12. Singlet oxygen takes part in 8-hydroxydeoxyguanosine formation in deoxyribonucleic acid treated with the horseradish peroxidase-H2O2 system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Singlet oxygen involvement in ultraviolet (254 nm) radiation-induced formation of 8-hydroxy-deoxyguanosine in DNA [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Reactive oxygen species - Wikipedia [en.wikipedia.org]

- 16. Oxidant-induced DNA damage of target cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Superoxide accelerates DNA damage by elevating free-iron levels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Detection of 8-OHdG as a diagnostic biomarker - Korkmaz - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 20. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 24. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tjoddergisi.org [tjoddergisi.org]

- 26. Aptamer-based colorimetric detection of the DNA damage marker 8-oxo-dG using cysteamine-stabilised gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 27. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Comparison of the formation of 8-hydroxy-2'-deoxyguanosine and single- and double-strand breaks in DNA mediated by fenton reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Urinary 8-OHdG as a Biomarker for Oxidative Stress: A Systematic Literature Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Secrets of Oxidative DNA Damage: A Technical Guide to 8-Hydroxy-2'-deoxyguanosine-¹⁵N₅ for Biomolecular NMR

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 8-Hydroxy-2'-deoxyguanosine-¹⁵N₅ (¹⁵N₅-8-OHdG) in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. As a critical biomarker for oxidative stress, 8-OHdG plays a pivotal role in the study of DNA damage and repair. The stable isotope labeling of this nucleoside with five ¹⁵N atoms provides a powerful tool for researchers to investigate the structural and dynamic consequences of oxidative damage at an atomic level, offering invaluable insights for drug development and molecular biology.

Introduction to 8-Hydroxy-2'-deoxyguanosine and its Significance

8-Hydroxy-2'-deoxyguanosine (8-OHdG), also known as 8-oxo-2'-deoxyguanosine (8-oxo-dG), is one of the most common and mutagenic DNA lesions formed by reactive oxygen species (ROS).[1] Its presence in DNA can lead to G:C to T:A transversion mutations if not repaired, implicating it in various pathological conditions, including cancer and neurodegenerative diseases. The study of 8-OHdG within DNA oligonucleotides and its interactions with DNA repair enzymes is crucial for understanding the mechanisms of genomic maintenance and for the development of therapeutic interventions.

The incorporation of ¹⁵N isotopes into 8-OHdG enhances its utility in NMR spectroscopy. ¹⁵N is a spin-1/2 nucleus with a low natural abundance, making its introduction a clean label for heteronuclear NMR experiments. ¹⁵N₅-8-OHdG allows for the unambiguous assignment of nitrogen resonances and provides sensitive probes to monitor changes in the local chemical environment, hydrogen bonding, and dynamics upon DNA damage and protein binding.

Synthesis and Incorporation of ¹⁵N₅-8-OHdG into DNA

The site-specific incorporation of ¹⁵N₅-8-OHdG into synthetic oligonucleotides is achieved through solid-phase phosphoramidite (B1245037) chemistry. This process involves the chemical synthesis of the ¹⁵N₅-labeled 8-OHdG phosphoramidite building block, which is then used in an automated DNA synthesizer.

Synthesis Workflow of ¹⁵N₅-8-OHdG Phosphoramidite

References

Isotope Dilution Mass Spectrometry: A Technical Guide for Quantitative Analysis in Research and Drug Development

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of analytes in a variety of complex matrices. It is considered a definitive method in analytical chemistry due to its ability to minimize errors arising from sample loss during preparation and analysis.[1] This guide provides an in-depth overview of the core principles of IDMS, detailed experimental protocols, and its applications in drug development and scientific research.

Core Principles of Isotope Dilution Mass Spectrometry

The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled form of the analyte, known as an internal standard or "spike," to the sample.[1] This isotopically enriched standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H).[1]

After the spike is added to the sample, it is allowed to equilibrate, ensuring a homogenous mixture of the naturally occurring (native) analyte and the isotopically labeled standard. Following equilibration, the sample is processed and analyzed by a mass spectrometer. The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the distinct measurement of the native analyte and the isotopically labeled internal standard. By measuring the ratio of the signal intensity of the native analyte to that of the internal standard, the exact amount of the analyte originally present in the sample can be calculated with high precision.[1] A key advantage of this method is that the accuracy of the measurement relies on the ratio of the two species, which corrects for variations in sample preparation, chromatographic separation, and mass spectrometric detection.

General Experimental Workflow

The experimental workflow for Isotope Dilution Mass Spectrometry typically involves several key steps, from sample preparation to data analysis. The use of a chemically identical internal standard that co-elutes and co-ionizes with the analyte of interest effectively compensates for variations throughout this process.

Application in Drug Development: Quantification of Tacrolimus (B1663567)

A prominent application of IDMS in drug development and clinical practice is the therapeutic drug monitoring (TDM) of immunosuppressants like tacrolimus. Tacrolimus has a narrow therapeutic index, making precise quantification crucial for patient safety and efficacy.

Experimental Protocol for Tacrolimus Quantification in Whole Blood by LC-IDMS/MS

This protocol describes a validated method for the quantification of the immunosuppressant drug tacrolimus in human whole blood samples using liquid chromatography-isotope dilution tandem mass spectrometry (LC-IDMS/MS).

1. Sample Preparation:

-

Calibration Standards and Quality Controls (QCs): Prepare calibration standards of tacrolimus in human EDTA whole blood at concentrations of 1, 2.5, 5, 10, 25, and 50 ng/mL.[2] Prepare QC samples at concentrations of 2, 4, 20, and 40 ng/ml.[2]

-

Internal Standard Spiking: Prepare a protein precipitation solution consisting of a 7:3 ratio of methanol (B129727) and 0.2 M zinc sulfate (B86663) in water, spiked with the isotopically labeled internal standard, D2,13C-tacrolimus.[3]

-

Extraction:

-

To 50 µL of whole blood sample (calibrator, QC, or patient sample), add the internal standard-spiked protein precipitation solution.

-

Vortex the mixture to precipitate proteins and extract the drug.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to an HPLC vial for analysis.[2]

-

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Inject 100 µL of the supernatant onto a C8 cartridge extraction column.

-

Wash the column with a 7:3 ratio of 0.1% formic acid in water:acetonitrile at a flow rate of 5 ml/min for 1 minute.[2]

-

Utilize a switching valve to back-flush the analytes from the pre-column onto the analytical column.[2]

-

Set the analytical column thermostat to 65 °C.[2]

-

Elute the analytes using a gradient.

-

-

Mass Spectrometry (MS/MS):

3. Data Analysis and Quantification:

-

Integrate the peak areas for the native tacrolimus and the isotopically labeled internal standard for each sample.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of tacrolimus in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Quantitative Data for Tacrolimus Analysis

The following table summarizes typical quantitative parameters for the LC-IDMS/MS analysis of tacrolimus in whole blood.

| Parameter | Value | Reference |

| Linearity Range | 1 - 50 ng/mL | [2] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [2] |

| Internal Standard | D2,13C-tacrolimus | [2][3] |

| Ion Transition (Tacrolimus) | m/z 826.6 → 616.2 | [2] |

| Ion Transition (Internal Standard) | m/z 829.6 → 619.2 | [2] |

| Total Run Time | 4.6 minutes | [2] |

Signaling Pathway Analysis: The mTOR Pathway

Isotope dilution mass spectrometry, particularly when coupled with targeted proteomics, is instrumental in elucidating complex biological signaling pathways. The mTOR (mechanistic Target of Rapamycin) pathway is a crucial regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in various diseases, including cancer. IDMS allows for the precise and accurate quantification of key proteins and their phosphorylation status within this pathway, providing valuable insights into its activation state.

Quantitative proteomic studies using techniques like isobaric peptide tagging coupled with mass spectrometry have identified that mTOR inhibition can lead to the downregulation of proteins involved in chromosomal integrity and the upregulation of those involved in DNA damage responses.[1] Furthermore, quantitative analysis has shown altered expression of key mTOR pathway proteins such as mTOR, AKT, AKT1S1, and RPS6KB1 in drug-resistant cancer cells.[4][5]

Conclusion

Isotope Dilution Mass Spectrometry stands as a cornerstone of quantitative analysis in drug development and various scientific disciplines. Its ability to provide accurate, precise, and traceable measurements is invaluable for therapeutic drug monitoring, biomarker validation, and understanding complex biological pathways. The detailed experimental protocols and the capacity to integrate IDMS into the study of intricate signaling networks, such as the mTOR pathway, underscore its versatility and importance in modern research.

References

- 1. Quantitative Nuclear Proteomics Identifies mTOR Regulation of DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of the Immunosuppressant Tacrolimus on Dried Blood Spots Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. oncotarget.com [oncotarget.com]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Foundational Research on Oxidative Stress Markers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of a wide array of human diseases.[1] The damaging effects of ROS on crucial macromolecules such as lipids, proteins, and nucleic acids lead to cellular dysfunction and contribute to the progression of cardiovascular diseases, neurodegenerative disorders, cancer, and diabetes.[1][2] Consequently, the accurate measurement of oxidative stress through reliable biomarkers is paramount for understanding disease mechanisms, identifying therapeutic targets, and developing novel treatment strategies.

This technical guide provides an in-depth overview of the foundational markers of oxidative stress, offering detailed experimental protocols for their quantification and a comparative analysis of their levels in various pathological states. Furthermore, it elucidates the key signaling pathways that are intricately linked with the cellular response to oxidative stress.

Markers of Oxidative Damage

Oxidative stress markers are broadly categorized based on the macromolecules they affect: lipids, proteins, and DNA.

Lipid Peroxidation Markers

The interaction of ROS with polyunsaturated fatty acids in cellular membranes initiates a chain reaction known as lipid peroxidation, generating a variety of stable end-products that serve as reliable biomarkers.[3]

-

Malondialdehyde (MDA): One of the most widely used biomarkers of lipid peroxidation, MDA is a reactive aldehyde that can be measured in various biological samples.[3][4]

-

4-Hydroxynonenal (4-HNE): A highly reactive α,β-unsaturated aldehyde, 4-HNE is another major product of lipid peroxidation that readily forms adducts with proteins.[3]

-

F2-Isoprostanes: A series of prostaglandin-like compounds formed non-enzymatically from the free radical-catalyzed peroxidation of arachidonic acid, F2-isoprostanes are considered a gold-standard biomarker of in vivo oxidative stress.[5]

Protein Oxidation Markers

Proteins are abundant targets for ROS, and their oxidation can lead to conformational changes, loss of enzymatic activity, and the formation of protein aggregates.

-

Protein Carbonyls: The introduction of carbonyl groups (aldehydes and ketones) into amino acid side chains is a common and chemically stable marker of protein oxidation.[6][7]

-

3-Nitrotyrosine (B3424624): Formed by the reaction of peroxynitrite with tyrosine residues, 3-nitrotyrosine is an indicator of nitrosative stress, a subtype of oxidative stress.

-

Advanced Oxidation Protein Products (AOPPs): AOPPs are formed by the reaction of plasma proteins, primarily albumin, with chlorinated oxidants.

DNA and RNA Oxidation Markers

Oxidative damage to nucleic acids can lead to mutations, genomic instability, and altered gene expression, contributing to the development of cancer and other diseases.[8][9]

-

8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG): One of the most abundant and well-studied DNA lesions, 8-OHdG is a marker of oxidative DNA damage.[8][10] It is often measured in urine as a non-invasive indicator of systemic oxidative stress.[11]

-

8-hydroxyguanine (8-oxoG): The base adduct corresponding to 8-OHdG.[8]

Antioxidant Defense System Markers

The cellular antioxidant defense system comprises enzymatic and non-enzymatic components that work in concert to neutralize ROS. Assessing the status of this system provides an indirect measure of oxidative stress.

-

Superoxide (B77818) Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical into molecular oxygen or hydrogen peroxide.[12]

-

Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.

-

Glutathione Peroxidase (GPx): A family of enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides by glutathione.[13]

-

Glutathione (GSH): A major non-enzymatic antioxidant, the ratio of its reduced (GSH) to oxidized (GSSG) form is a key indicator of cellular redox status.[14]

Quantitative Data on Oxidative Stress Markers

The following tables summarize the levels of key oxidative stress markers in various disease states compared to healthy controls, providing a valuable resource for comparative analysis.

Table 1: Lipid Peroxidation Markers in Disease

| Marker | Disease | Sample Type | Patient Level (Mean ± SD) | Control Level (Mean ± SD) | Reference |

| Malondialdehyde (MDA) | Coronary Artery Disease | Blood | 6.0 ± 0.63 nmol/ml | 3.0 ± 0.53 nmol/ml | [15] |

| Malondialdehyde (MDA) | Coronary Artery Disease (Severe) | Serum | 459.91 ± 149.80 µM | - | [16] |

| 8-isoprostane | Esophageal Squamous Cell Carcinoma | Urine | 35.4 ± 6.5 ng/mmol creatinine | 16.9 ± 4.0 ng/mmol creatinine | [9] |

Table 2: Protein Oxidation Markers in Disease

| Marker | Disease | Sample Type | Patient Level (Mean ± SD) | Control Level (Mean ± SD) | Reference |

| Protein Carbonyls | Type 2 Diabetes | Plasma | 1.68 ± 0.47 nmol/ml | 0.70 ± 0.34 nmol/ml | [8] |

| Protein Carbonyls | Type 2 Diabetes | Plasma | 91.28 ± 30.32 nmol/L | 66.65 ± 18.36 nmol/L | [17] |

| Protein Carbonyls | Type 2 Diabetes | Plasma | 1.06 ± 0.03 nmol/mg protein | 0.97 ± 0.04 nmol/mg protein | [10] |

| Protein Carbonyls | Type 2 Diabetes with Neuropathy | Serum | 3.52 ± 0.50 nmol/mg protein | 2.02 ± 0.46 nmol/mg protein | [18] |

Table 3: DNA Oxidation Markers in Disease

| Marker | Disease | Sample Type | Patient Level (Mean ± SD) | Control Level (Mean ± SD) | Reference |

| 8-OHdG | Esophageal Squamous Cell Carcinoma | Urine | 15.6 ± 5.1 ng/mg creatinine | 5.8 ± 2.1 ng/mg creatinine | [9] |

| 8-OHdG | Gastric Cancer | Urine | 1.88 ± 0.81 nmol/mmol creatinine | 1.23 ± 0.64 nmol/mmol creatinine | [19] |

| 8-OHdG | Bladder Cancer | Serum | 0.24 ng/ml (mean) | - | [20] |

| 8-OHdG | Bladder Cancer | Urine | 12.20 ng/ml (mean) | - | [20] |

Experimental Protocols

Detailed methodologies for the quantification of key oxidative stress markers are provided below.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)

This protocol describes a common colorimetric method for the estimation of MDA.

-

Sample Preparation:

-

For plasma, use 100 µL directly.

-

For tissue, homogenize ~20mg of tissue in 200 µL of RIPA buffer. Centrifuge at 3000 x g for 10 minutes at 4°C. Use 100 µL of the lysate.[12]

-

-

Protein Precipitation:

-

Reaction with Thiobarbituric Acid (TBA):

-

Measurement:

-

Quantification:

-

Prepare a standard curve using a malondialdehyde standard.

-

Calculate the concentration of MDA in the samples from the standard curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for 4-Hydroxynonenal (4-HNE) Protein Adducts

This protocol outlines a general procedure for an indirect ELISA to detect 4-HNE-histidine adducts.

-

Coating:

-

Coat a 96-well microplate with the sample (e.g., cell lysate or plasma) diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubate for 1-2 hours at room temperature.

-

-

Primary Antibody Incubation:

-

Wash the plate as described above.

-

Add a primary antibody specific for 4-HNE-histidine adducts diluted in the blocking buffer.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the plate.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Incubate for 1 hour at room temperature.

-

-

Detection:

-

Wash the plate.

-

Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until a blue color develops.

-

Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

-

Measurement:

-

Read the absorbance at 450 nm using a microplate reader.[22]

-

-

Quantification:

-

Use a standard curve prepared with HNE-modified protein (e.g., HNE-BSA) to quantify the amount of 4-HNE adducts in the samples.

-

Spectrophotometric Assay for Protein Carbonyls

This method is based on the reaction of protein carbonyls with 2,4-dinitrophenylhydrazine (B122626) (DNPH).

-

Sample Preparation:

-

Adjust the protein concentration of the sample (e.g., plasma, tissue homogenate) to 1-2 mg/mL.

-

-

Derivatization with DNPH:

-

To 0.5 mL of the protein sample, add 0.5 mL of 10 mM DNPH in 2.5 M HCl. For the blank, add 0.5 mL of 2.5 M HCl only.

-

Incubate in the dark at room temperature for 1 hour, vortexing every 15 minutes.

-

-

Protein Precipitation:

-

Add 0.5 mL of 20% (w/v) TCA to each tube.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.

-

Discard the supernatant.

-

-

Washing:

-